3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
“3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Researchers have synthesized various analogs and derivatives involving similar structural frameworks to "3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," demonstrating significant antimicrobial and antitubercular activities. For instance, a novel series of compounds derived from quinazolinone analogs showed good antitubercular activity against Mycobacterium tuberculosis H37Rv strain and exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015). Similarly, compounds synthesized from tetrahydroisoquinoline and isochroman frameworks through various chemical processes have been explored for their potential in addressing microbial infections, demonstrating the versatility of such structures in drug development (Muramatsu, Nakano, & Li, 2013).
Anticancer Evaluation
The structural motif similar to "this compound" has been investigated for anticancer properties. Research indicates that certain derivatives exhibit a broad range of activity against various tumor cell lines, highlighting the potential for developing new anticancer agents with this backbone (Bondock & Gieman, 2015).
Synthetic Applications and Methodology
The compound's structural framework has been applied in synthetic chemistry to develop new methods and routes for constructing complex molecules. For instance, the synthesis of benzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling represents an innovative approach to molecular construction, showcasing the compound's relevance in advancing synthetic methodologies (Miao et al., 2015).
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-10-22-17-8-7-16(12-13(17)6-9-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTRKYYOXDPOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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